BENGHE Foundational & Exploratory

Check Availability & Pricing

Flonoltinib Maleate: A Technical Profile of JAK
Family Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Flonoltinib maleate

Cat. No.: B13838645

For Researchers, Scientists, and Drug Development Professionals
Introduction

Flonoltinib maleate (also known as Ivarmacitinib or SHR0302 in some contexts) is a potent
and selective inhibitor of Janus kinase 2 (JAK2).[1][2] The Janus kinase family, comprising
JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular tyrosine kinases that
mediate signaling for a wide array of cytokines and growth factors.[3] This signaling is essential
for hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT
pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and
autoimmune disorders.[3][4]

Flonoltinib's therapeutic potential is defined by its specific activity against members of the JAK
family. As a dual JAK2/FLT3 inhibitor, it shows high selectivity for JAK2 over other JAK family
members, which is a critical attribute for minimizing off-target effects and improving safety
profiles.[1][2][5] For instance, inhibiting JAK1 can lead to immunosuppression, while JAK3
inhibition can also impact immune function.[4] Flonoltinib's high selectivity for JAK2 is attributed
to its unique binding mechanism, engaging both the pseudokinase (JH2) and the kinase (JH1)
domains of JAK2.[4][5][6] This technical guide provides a detailed overview of the selectivity
profile of Flonoltinib, the experimental methods used for its characterization, and the underlying
signaling pathway it modulates.

Quantitative Selectivity Profile
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The inhibitory activity of Flonoltinib maleate is quantified by its half-maximal inhibitory
concentration (IC50), which represents the concentration of the drug required to inhibit 50% of
the target kinase's activity. A lower IC50 value indicates greater potency.

Data from in vitro kinase assays demonstrate that Flonoltinib is a highly potent inhibitor of
JAK2, with significant selectivity over other JAK family kinases.[1][2][7]

Flonoltinib Maleate IC50

Target Kinase (nM) Selectivity Fold (vs. JAK2)
n

JAK1 26 ~37x

JAK2 0.7-0.8 1x

JAK3 39 ~56x

Data not consistently available,

TYK2 but selectivity is ~80-fold ~80x
greater for JAK2[2]

JAK2 (V617F mutant) 1.4 ~2X

FLT3 4-15 ~6-21x

Table 1. Summary of
Flonoltinib Maleate 1C50
values against JAK family
kinases and FLT3. Data
compiled from multiple
sources.[1][2][7] The selectivity
fold is calculated based on the
0.7 nM value for JAK2.

The data clearly indicates a strong preference for JAK2. Studies report that Flonoltinib is 650-
900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more
selective for JAK2 over TYK2.[2] The compound also potently inhibits the common JAK2-
V617F mutation, which is a key driver in MPNs, as well as the FMS-like tyrosine kinase 3
(FLT3), a target in certain leukemias.[1][8][9]
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Experimental Protocols: In Vitro Kinase Inhibition
Assay

The determination of IC50 values for kinase inhibitors like Flonoltinib is typically performed
using in vitro biochemical assays.[10][11] The following protocol describes a representative
method based on Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the concentration-dependent inhibition of JAK family kinase activity by
Flonoltinib maleate and calculate IC50 values.

Materials:

Enzymes: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2.
[12]

o Substrate: A synthetic biotinylated peptide substrate (e.g., a derivative of STAT1).[12]

e Inhibitor: Flonoltinib maleate, serially diluted in DMSO.

o Reagents: Adenosine triphosphate (ATP), assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM
NaCl, 5 mM DTT, 0.01% BSA), stop solution (EDTA), and HTRF detection reagents
(Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).[12]

Equipment: Microplate reader capable of HTRF detection.

Methodology:

o Reaction Setup: The kinase reaction is performed in a 384-well microplate. Each well
contains the specific JAK enzyme, the biotinylated peptide substrate, and a specific
concentration of Flonoltinib (or DMSO for control).

« Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final
ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the specific
kinase.

 Incubation: The plate is incubated at room temperature for a defined period (e.g., 60
minutes) to allow for substrate phosphorylation.[12]
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» Termination: The enzymatic reaction is stopped by adding a solution containing EDTA, which
chelates the Mg2+ ions necessary for kinase activity.[12]

o Detection: The HTRF detection reagents are added. The streptavidin-conjugated acceptor
(e.g., APC) binds to the biotinylated peptide, while the europium-labeled antibody binds only
to the phosphorylated tyrosine residues on the substrate.

o Signal Measurement: After a final incubation period (e.g., 40 minutes) to allow for antibody
binding, the plate is read on an HTRF-compatible microplate reader.[12] When the substrate
is phosphorylated, the donor (Europium) and acceptor (APC) are brought into close
proximity, generating a FRET signal.

o Data Analysis: The HTRF signal is proportional to the extent of kinase activity. The
percentage of inhibition is calculated for each Flonoltinib concentration relative to the DMSO
control. The IC50 value is determined by fitting the resulting dose-response curve to a four-
parameter logistic equation.

Visualizations: Signaling Pathway and Experimental
Workflow

Diagrams created with Graphviz provide a clear visual representation of complex biological and
experimental processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Flonoltinib Maleate: A Technical Profile of JAK Family
Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13838645#flonoltinib-maleate-selectivity-profile-for-
jak-family-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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